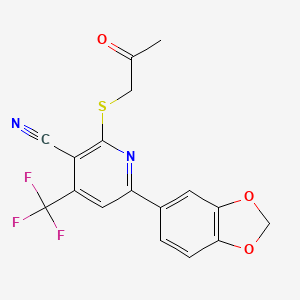
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
1-Methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been used as an efficient and reusable catalyst for the one-pot synthesis of hydroquinazoline-2,5-diones, showcasing its potential in organic synthesis (Kefayati, Asghari, & Khanjanian, 2012).
Synthesis of Heterocyclic Quinones
The interaction of chloroquinoline dione hydrochloride with amides or thioamides in ethylene glycol leads to the formation of oxazolo and thiazolo quinoline diones, indicating its use in the synthesis of heterocyclic quinones with bactericidal properties (Yanni, 1991).
Inhibitor Discovery
Imidazo isoquinolin diones have been identified as adenosine 5'-triphosphate competitive inhibitors of lck kinase in high throughput screening, suggesting its application in inhibitor discovery for therapeutic purposes (Snow et al., 2002).
Antimicrobial Evaluation
Tetrahydroquinazoline derivatives of benzo[b]thiophene have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, showcasing their potential in developing new antimicrobial agents (Bhatt et al., 2015).
Crystallographic Analysis
The crystal structure of hydroquinazoline diones, such as 4-(4-bromophenyl) derivatives, has been determined, providing insights into the molecular arrangement and bonding characteristics of such compounds (Candan et al., 2001).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies using FT-IR and FT-Raman, along with HOMO-LUMO and NBO analysis, have been conducted on tetrahydroquinazoline diones to understand their chemotherapeutic potential (Sebastian et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "sodium azide", "sodium hydroxide", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-chloroaniline", "sodium nitrite", "copper(I) bromide", "2-phenylethylamine", "phosphorus oxychloride", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "acetic acid", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 4-chlorobenzenesulfonyl chloride in dry chloroform and add sodium azide. Stir the mixture at room temperature for 24 hours.", "b. Filter the mixture and wash the solid with water. Dry the solid and dissolve it in ethanol.", "c. Add sodium hydroxide to the solution and heat it under reflux for 6 hours.", "d. Cool the mixture and acidify it with acetic acid. Filter the solid and wash it with water. Dry the solid to obtain 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-nitrobenzaldehyde and ethyl acetoacetate in ethanol and add sodium ethoxide. Heat the mixture under reflux for 6 hours.", "b. Cool the mixture and add 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and phosphorus oxychloride. Heat the mixture under reflux for 6 hours.", "c. Cool the mixture and add sodium bicarbonate. Extract the mixture with chloroform and wash the organic layer with water.", "d. Dry the organic layer over sodium sulfate and evaporate the solvent. Dissolve the residue in ethanol and add 4-chloroaniline. Heat the mixture under reflux for 6 hours.", "e. Cool the mixture and filter the solid. Wash the solid with water and dry it to obtain the intermediate.", "f. Dissolve the intermediate in ethanol and add copper(I) bromide. Heat the mixture under reflux for 6 hours.", "g. Cool the mixture and filter the solid. Wash the solid with water and dry it to obtain the final product." ] } | |
Número CAS |
1105249-55-5 |
Fórmula molecular |
C25H19ClN4O3 |
Peso molecular |
458.9 |
Nombre IUPAC |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c26-19-12-10-18(11-13-19)23-27-22(33-28-23)16-30-21-9-5-4-8-20(21)24(31)29(25(30)32)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
Clave InChI |
BQUDHXGVBOFYCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



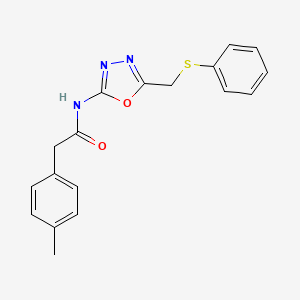
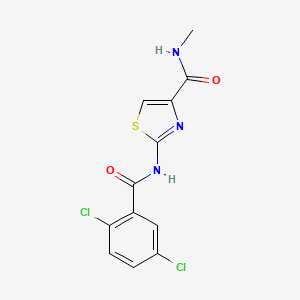
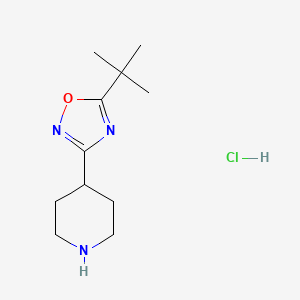

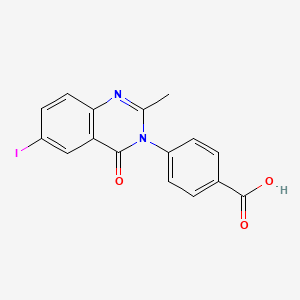
![6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2463100.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2463104.png)
![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)
